(+)-Norpatchoulenol (+)-Norpatchoulenol
Brand Name: Vulcanchem
CAS No.: 41429-52-1
VCID: VC21347901
InChI: InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1
SMILES: CC1(C2CCC3(C1(CC=CC3C2)O)C)C
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

(+)-Norpatchoulenol

CAS No.: 41429-52-1

Cat. No.: VC21347901

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

(+)-Norpatchoulenol - 41429-52-1

CAS No. 41429-52-1
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name (1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol
Standard InChI InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1
Standard InChI Key OSQSDJNIURJARY-CDGCEXEKSA-N
Isomeric SMILES C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O
SMILES CC1(C2CCC3(C1(CC=CC3C2)O)C)C
Canonical SMILES CC1(C2CCC3(C1(CC=CC3C2)O)C)C

Chemical Properties and Structure

(+)-Norpatchoulenol is a sesquiterpene alcohol with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is officially identified in chemical databases with the PubChem CID 6451732 . The compound's chemical structure features a tricyclic framework characteristic of many patchouli-derived sesquiterpenes.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of (+)-Norpatchoulenol:

PropertyValue
Common Name(+)-Norpatchoulenol
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
CAS Registry Number41429-52-1
IUPAC Name(1R-(1alpha,4aalpha,6beta,8aalpha))-4a,5,6,7,8,8a-Hexahydro-8a,9,9-trimethyl-1,6-methanonaphthalen-1(2H)-ol
PubChem CID6451732

The systematic IUPAC name of (+)-Norpatchoulenol indicates its complex structure with specific stereochemistry, which is critical for its olfactory properties .

Natural Occurrence and Concentration

(+)-Norpatchoulenol is a naturally occurring compound found in Patchouli oil (Pogostemon cablin Benth.), an essential oil widely used in the fragrance industry and traditional medicine across various cultures .

Presence in Patchouli Oil

Norpatchoulenol is notably present in Patchouli oil but occurs at a significantly lower concentration compared to patchoulol (the principal constituent of Patchouli oil). The ratio of norpatchoulenol to patchoulol in naturally occurring Patchouli oil is approximately 1:100 . Despite this relatively low concentration, norpatchoulenol contributes significantly to the characteristic odor of Patchouli oil, whereas patchoulol, despite being the major component, is described as "practically inodorous" .

Quantitative Analysis

Research by Santos et al. identified norpatchoulenol as one of 29 volatile compounds in Patchouli oil, constituting approximately 5.72% of the total oil composition . This places it among the significant phytochemical compounds in Patchouli, alongside others such as:

CompoundApproximate Percentage
Patchouli alcohol33.25%
Pogostol6.33%
Seychellene6.12%
Norpatchoulenol5.72%
α-Bulnesene4.11%

This quantitative profile may vary depending on geographical location, cultivation conditions, harvest time, and extraction methods .

Synthesis Methods

Given the commercial importance of (+)-norpatchoulenol and its limited natural concentration, various synthetic routes have been developed to produce this compound.

Total Synthesis from (+)-Camphor-10-Sulphonic Acid

A notable synthetic approach for (+)-norpatchoulenol starts with (+)-camphor-10-sulphonic acid. This total synthesis pathway involves a key step of trapping a non-enolizable 1,3-diketone intermediate with a Wittig reagent . This synthesis represents a significant achievement in terpene chemistry, providing a relatively short and efficient route to this complex natural product.

Oxidative Decarboxylation Approach

Another synthetic pathway involves the oxidative decarboxylation of an acid-alcohol precursor. This process, described in a patent, provides an alternative route to producing norpatchoulenol for commercial applications . The starting material used in this approach is an acid-alcohol with a closely related structure to the target compound.

Related Synthetic Studies

Research on related compounds includes the stereoselective synthesis of (±)-iso-norpatchoulenol, which involves the intramolecular trapping of a vinyl carbanion as a key step . While this compound is structurally similar to norpatchoulenol, it exhibits only a weak characteristic patchouli odor, highlighting the importance of specific stereochemistry for olfactory properties.

Olfactory Properties

(+)-Norpatchoulenol is described as an "extremely important odorant compound" in the fragrance industry . Despite its relatively low concentration in natural Patchouli oil compared to patchoulol, norpatchoulenol contributes significantly to the characteristic aroma of Patchouli.

The olfactory impact of norpatchoulenol is especially noteworthy when compared to patchoulol. While patchoulol comprises the majority of Patchouli oil (approximately 100 times more abundant than norpatchoulenol), it is described as "practically inodorous" . This striking difference emphasizes the power of norpatchoulenol as an odorant and explains the commercial interest in its synthesis and production.

Biological ActivityReferences
Antioxidant
Analgesic
Anti-inflammatory
Antiplatelet
Antithrombotic
Aphrodisiac
Antidepressant
Antimutagenic
Antiemetic
Fibrinolytic
Cytotoxic

It should be noted that these activities are attributed to Patchouli oil as a whole or to its various constituents collectively. The specific contribution of norpatchoulenol to these biological activities requires further targeted research .

Industrial Applications

The primary industrial application of (+)-norpatchoulenol is in the fragrance industry, where it is valued for its contribution to patchouli-type fragrances . Due to its potent olfactory properties and relatively low natural abundance, synthetic methods for producing norpatchoulenol are commercially significant.

Fragrance Formulations

Norpatchoulenol is used in the formulation of various fragrance products, including:

  • Fine perfumes

  • Personal care products

  • Home fragrances

  • Aromatherapy products

Its value in these applications stems from its contribution to the characteristic patchouli scent, which is described in aromatherapy contexts as having calming and grounding properties .

Comparative Analysis with Related Patchouli Compounds

Patchouli oil contains over 140 identified compounds, with several sesquiterpenes being particularly prominent. The following table provides a comparative analysis of norpatchoulenol with other key sesquiterpene compounds found in Patchouli:

CompoundStructure TypeNotable PropertiesRelative Abundance
Patchouli alcoholSesquiterpene alcoholPrincipal constituent, limited odorHigh (30-40%)
NorpatchoulenolSesquiterpene alcoholPotent odorantLow (approximately 5.72%)
α-PatchouleneSesquiterpeneContributes to fragranceModerate
β-PatchouleneSesquiterpeneContributes to fragranceModerate
α-BulneseneSesquiterpeneContributes to fragranceModerate (approximately 4.11%)
SeychelleneSesquiterpeneContributes to fragranceModerate (approximately 6.12%)
PogostoneSesquiterpeneAssociated with biological activitiesVariable

This comparative analysis highlights the unique position of norpatchoulenol as a minor component with significant olfactory impact .

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